5-oxo-1-phenyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide
Description
5-oxo-1-phenyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrrolidine ring, a triazole ring, and a phenyl group
Properties
IUPAC Name |
5-oxo-1-phenyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c26-19-10-16(12-25(19)18-4-2-1-3-5-18)20(27)23-17-8-6-15(7-9-17)11-24-14-21-13-22-24/h1-9,13-14,16H,10-12H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCJYFHRCMTDLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-1-phenyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Attachment of the Triazole Ring: The triazole ring is attached via a click chemistry reaction, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, typically involving a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-oxo-1-phenyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-oxo-1-phenyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-oxo-1-phenyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-carbethoxypyrazolone: Another heterocyclic compound with a similar structure.
2-pyrazoline-3-carboxylic acid: Shares the pyrazoline ring with the target compound.
4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole: Contains a similar pyrazole ring.
Uniqueness
5-oxo-1-phenyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide is unique due to the combination of its pyrrolidine, triazole, and phenyl groups, which confer specific chemical and biological properties not found in other similar compounds.
Biological Activity
5-Oxo-1-phenyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring, a triazole moiety, and a phenyl group, which contribute to its pharmacological properties. The ongoing research into its biological activity suggests promising applications in treating various diseases, particularly in oncology and antimicrobial therapies.
Structural Characteristics
The structural formula of the compound can be represented as follows:
This structure includes:
- Pyrrolidine Ring : Known for its role in enhancing the pharmacological profile of compounds.
- Triazole Moiety : Often associated with anticancer and antimicrobial properties.
- Phenyl Groups : Contribute to the lipophilicity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities. The specific biological activities of this compound include:
Anticancer Activity
Several studies have evaluated the anticancer properties of related compounds. For instance, derivatives of 5-oxopyrrolidine have shown significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) cells. In vitro studies demonstrated that certain derivatives reduced A549 viability significantly when compared to standard chemotherapeutic agents like cisplatin .
The following table summarizes key findings from studies on related compounds:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound 15 | A549 | 66% viability at 100 µM | Potent anticancer |
| Compound 21 | A549 | Not specified | Selective against multidrug-resistant strains |
| Compound 20 | A549 | Highest among tested | Low cytotoxicity on non-cancerous cells |
Antimicrobial Activity
Compounds derived from the 5-oxopyrrolidine scaffold have also been tested for antimicrobial efficacy against multidrug-resistant pathogens. Notably, some derivatives demonstrated promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
The following table illustrates the antimicrobial activity observed:
| Compound | Pathogen | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound 18 | MRSA | <10 µg/mL | Highly effective |
| Compound 21 | E. coli | <20 µg/mL | Effective against resistant strains |
| Compound 22 | K. pneumoniae | <15 µg/mL | Broad-spectrum |
The mechanism by which these compounds exert their biological effects is still under investigation. However, it is hypothesized that the triazole moiety plays a crucial role in inhibiting specific enzymes or pathways involved in cancer cell proliferation and microbial resistance mechanisms.
Case Studies
In a recent study involving the synthesis and evaluation of various 5-oxopyrrolidine derivatives, compounds were subjected to both anticancer and antimicrobial activity assays. The results indicated that structural modifications significantly influenced their biological potency. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
